Beta-alanine 13C3,15N

Catalog No.
S690727
CAS No.
285978-07-6
M.F
C3H7NO2
M. Wt
93.065 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beta-alanine 13C3,15N

CAS Number

285978-07-6

Product Name

Beta-alanine 13C3,15N

IUPAC Name

3-(15N)azanyl(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

93.065 g/mol

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1

InChI Key

UCMIRNVEIXFBKS-JCDJMFQYSA-N

SMILES

C(CN)C(=O)O

Synonyms

BETA-ALANINE-13C3-15N;BETA-ALANINE-13C3-15N, 99 ATOM % 13C, 99 ATOM % 15N;3-aminopropionic acid-13c3,15n;β-alanine-13c3,15n;13C and 15N Labeled 3-aminopropionic acid;13C and 15N Labeled β-alanine

Canonical SMILES

C(CN)C(=O)O

Isomeric SMILES

[13CH2]([13CH2][15NH2])[13C](=O)O

What is Beta-alanine 13C3,15N?

Beta-alanine 13C3,15N is a isotopically labelled version of the naturally occurring molecule beta-alanine. It contains three carbon atoms (C3) and one nitrogen atom (15N) enriched with the stable isotopes carbon-13 and nitrogen-15, respectively. These stable isotopes are heavier versions of the more common isotopes carbon-12 and nitrogen-14.

Applications in Scientific Research

Beta-alanine 13C3,15N is primarily used in metabolic studies to trace the fate and pathway of beta-alanine in living organisms.

  • Metabolic flux analysis: By measuring the incorporation of 13C and 15N into cellular metabolites, researchers can gain insights into the rates and pathways of various metabolic processes, including beta-alanine metabolism. [Source: National Institutes of Health, ]
  • Cellular uptake and utilization: Beta-alanine 13C3,15N can be used to investigate the uptake and utilization of beta-alanine by cells. This information can be valuable in understanding the mechanisms of action of beta-alanine-based drugs or supplements.

Advantages of using Beta-alanine 13C3,15N

  • Sensitivity: The enrichment with stable isotopes allows for sensitive detection of beta-alanine and its metabolites using techniques like mass spectrometry.
  • Specificity: The unique isotopic signature of Beta-alanine 13C3,15N enables researchers to distinguish it from other naturally occurring forms of beta-alanine, improving the specificity of the analysis.

Beta-alanine 13C3,15N, also referred to as 3-aminopropionic acid-13C3,15N, is a stable isotope-labeled derivative of the naturally occurring amino acid beta-alanine. Its molecular formula is H2^15N^13C3H2^13C2CO2H, with a molecular weight of approximately 93.06 g/mol. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, which enhance its utility in various scientific research applications, particularly in metabolic studies and tracer experiments .

Beta-alanine itself is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that acts as an intracellular buffer in muscle tissues. Unlike alpha-alanine, beta-alanine lacks a stereocenter and is not incorporated into proteins but is vital for various metabolic processes .

Beta-alanine 13C3, 15N does not have its own mechanism of action. Its primary function is as an internal standard in a technique called stable isotope dilution mass spectrometry (SIDMS) []. SIDMS utilizes a known amount of the isotopically labeled compound (internal standard) to quantify the concentration of the unlabeled analyte (regular beta-alanine) in a biological sample. By comparing the mass signals of the labeled and unlabeled compounds, scientists can accurately determine the amount of the analyte present.

  • Oxidation: It can be oxidized to yield beta-alanine derivatives.
  • Reduction: The amino group may undergo reduction reactions.
  • Substitution: The amino group can engage in substitution reactions to form different derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .

The primary biological activity of beta-alanine 13C3,15N involves its metabolism into carnosine within cells. This process contributes to increased intracellular concentrations of carnosine, which serves as a buffer against acidosis during high-intensity exercise. The action of beta-alanine 13C3,15N is influenced by the availability of histidine, another amino acid necessary for carnosine synthesis .

Pharmacokinetics studies indicate that after ingestion, beta-alanine is rapidly absorbed and distributed throughout various tissues, particularly skeletal muscles. This rapid uptake underscores its potential role in enhancing athletic performance and endurance by delaying muscle fatigue .

The synthesis of beta-alanine 13C3,15N typically involves the reaction of isotopically labeled precursors. A common method includes the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia followed by hydrolysis to produce the desired compound.

Industrial production methods mirror laboratory-scale synthesis but are optimized for efficiency and yield. Advanced purification techniques are employed to achieve high isotopic purity in the final product .

Beta-alanine 13C3,15N has several applications:

  • Metabolic Studies: It serves as a tracer in metabolic research to study amino acid metabolism.
  • Exercise Physiology: Used in studies investigating the effects of beta-alanine supplementation on athletic performance.
  • Biochemical Research: Acts as a tool for understanding carnosine metabolism and its role in muscle physiology.

Due to its isotopic labeling, it provides valuable insights into metabolic pathways without interfering with normal biological processes .

Interaction studies involving beta-alanine 13C3,15N focus on its role in metabolic pathways and how it interacts with other compounds during carnosine synthesis. These studies help elucidate the mechanisms through which beta-alanine influences muscle performance and recovery.

Research indicates that the presence of other substrates, such as histidine, significantly affects the efficiency of carnosine synthesis from beta-alanine. Additionally, interactions with various enzymes involved in amino acid metabolism have been explored to understand better its biochemical implications .

Beta-alanine 13C3,15N shares similarities with other compounds but possesses unique characteristics due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Beta-AlanineC3H7NO2Naturally occurring; not isotopically labeled
L-AlanineC3H7NO2Commonly found in proteins; stereocenter present
CarnosineC3H4N2O3Dipeptide formed from beta-alanine and histidine
AnserineC6H8N2O3Similar dipeptide; contains an additional histidine

Beta-alanine 13C3,15N's uniqueness lies in its stable isotopes which allow for advanced tracking in metabolic studies while maintaining its fundamental role as a precursor to carnosine .

XLogP3

-3

Wikipedia

Beta-(~13~C_3_,~15~N)Alanine

Dates

Modify: 2023-08-15

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